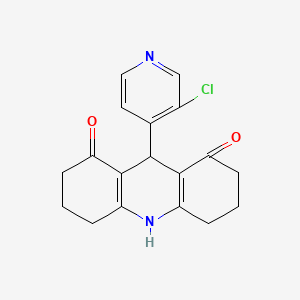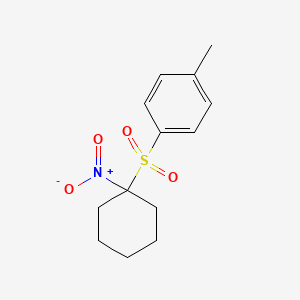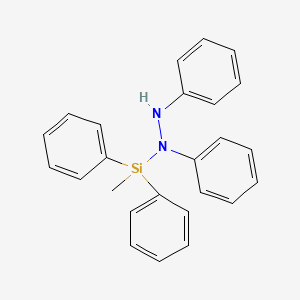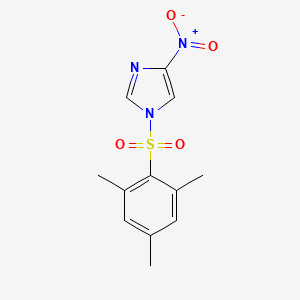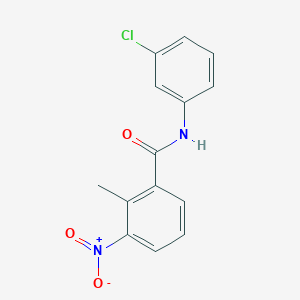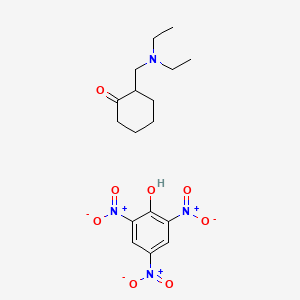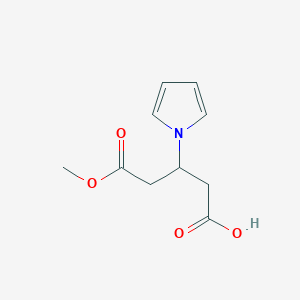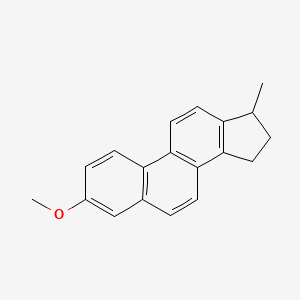
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene structure.
Introduction of Methoxy and Methyl Groups: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base. The methyl group is typically added via alkylation reactions.
Hydrogenation: The final step involves the hydrogenation of the compound to achieve the 16,17-dihydro configuration.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to further hydrogenation of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated derivatives
Substitution: Compounds with different functional groups replacing the methoxy group
Scientific Research Applications
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene
- 15H-Cyclopenta[a]phenanthrene
Uniqueness
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features, such as the methoxy and methyl groups and the 16,17-dihydro configuration. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
26584-90-7 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-3-6-17-15(12)9-10-18-16-8-5-14(20-2)11-13(16)4-7-19(17)18/h4-5,7-12H,3,6H2,1-2H3 |
InChI Key |
OHUVARMUSXRWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=CC3=C2C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

